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1-(Dimethylamino)cyclobutanecarbonitrile is an organic compound characterized by the molecular formula . It is a derivative of cyclobutanecarbonitrile, featuring a dimethylamino group attached to the cyclobutane ring. This compound is notable for its unique structural properties, which influence its chemical behavior and potential applications in various fields of research and industry .
Research into the biological activity of 1-(dimethylamino)cyclobutanecarbonitrile has revealed potential interactions with biomolecules. The dimethylamino group may facilitate hydrogen bonding and other interactions that influence biological functions. Additionally, the nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that may exhibit pharmacological effects.
The synthesis of 1-(dimethylamino)cyclobutanecarbonitrile can be achieved through various methods. A common synthetic route involves the reaction of cyclobutanone with dimethylamine hydrochloride and potassium cyanide. This reaction typically occurs in a suitable solvent under controlled temperature conditions, allowing for the efficient formation of the desired compound .
1-(Dimethylamino)cyclobutanecarbonitrile has several applications across different fields:
Studies on the interactions of 1-(dimethylamino)cyclobutanecarbonitrile with biological targets have highlighted its potential role in modulating biological pathways. The compound's ability to form hydrogen bonds and engage in other molecular interactions makes it a candidate for further exploration in drug design and development. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.
1-(Dimethylamino)cyclobutanecarbonitrile can be compared with several similar compounds, highlighting its unique features:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Cyclobutanecarbonitrile | Parent compound without dimethylamino group | |
| 1-Dimethylamino-cyclopentanecarbonitrile | Five-membered ring structure | |
| 1-Dimethylamino-cyclohexanecarbonitrile | Six-membered ring structure | |
| 3-Diethylamino-cyclobutanecarbonitrile | Different amino substituent on cyclobutane ring |
These compounds share structural similarities but differ in their ring size or substituents, which can significantly affect their chemical properties and biological activities. The unique combination of a four-membered ring and a dimethylamino group in 1-(dimethylamino)cyclobutanecarbonitrile contributes to its distinct reactivity and potential applications in scientific research .
1-(Dimethylamino)cyclobutanecarbonitrile (CAS: 176445-74-2) is a cyclobutane derivative featuring a dimethylamino group and a nitrile substituent. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with advancements in strained carbocycle chemistry during the late 20th century. Early methodologies for cyclobutane derivatives often involved [2+2] cycloadditions or ring-closing strategies under photochemical or thermal conditions. The compound’s synthesis likely emerged from efforts to explore amino-substituted nitriles as intermediates for pharmaceuticals, given the pharmacological relevance of cyclobutane rings in drug design.
The molecular formula $$ \text{C}7\text{H}{12}\text{N}_2 $$ and SMILES code N#CC1(CCC1)N(C)C highlight its structural uniqueness: a cyclobutane core with a dimethylamino group at position 1 and a nitrile at position 1’. Early synthetic routes may have utilized nucleophilic substitution or reductive amination of pre-functionalized cyclobutane precursors, though specific protocols remain proprietary.
Cyclobutanes, once considered too strained for practical applications, gained prominence due to their unique puckered conformation and metabolic stability. The cyclobutane ring in 1-(dimethylamino)cyclobutanecarbonitrile exhibits bond angles of ~88° and elongated C–C bonds (1.56 Å), reducing torsional strain while maintaining sufficient rigidity for conformational control. These properties make it valuable in medicinal chemistry, where cyclobutanes replace planar aromatic systems to enhance solubility and reduce off-target interactions.
The Thorpe–Ingold effect, which stabilizes substituted cyclobutanes via steric hindrance, likely influenced the design of this compound. Methyl groups on the dimethylamino moiety further alleviate ring strain, as demonstrated in related cyclobutane derivatives.
Nitriles serve as versatile intermediates in organic synthesis, enabling transformations into amines, carboxylic acids, and heterocycles. In 1-(dimethylamino)cyclobutanecarbonitrile, the nitrile group enhances electrophilicity, facilitating nucleophilic additions or cyclizations. This reactivity is exploited in pharmaceutical syntheses, where nitriles act as precursors to bioactive molecules. For instance, the compound’s nitrile may undergo hydrolysis to form carboxamides or participate in click chemistry for bioconjugation.
Key milestones in the study of 1-(dimethylamino)cyclobutanecarbonitrile include:
These developments underscore its transition from a chemical curiosity to a strategic building block in drug discovery.
The IUPAC name 1-(dimethylamino)cyclobutanecarbonitrile reflects the substituents’ positions on the cyclobutane ring. In academic literature, it is categorized under:
Amino-substituted carbonitriles are pivotal in designing kinase inhibitors and protease-resistant peptides. The dimethylamino group in 1-(dimethylamino)cyclobutanecarbonitrile provides basicity (pKa ~8–10), enhancing solubility and bioavailability. Its incorporation into spirocyclic systems, as seen in JAK inhibitors, demonstrates how cyclobutane rigidity directs pharmacophore orientation.
The cyclobutane ring adopts a puckered “butterfly” conformation, with the dimethylamino and nitrile groups occupying equatorial positions to minimize 1,3-diaxial interactions. Density functional theory (DFT) calculations reveal a dihedral angle of 25° between the nitrile and amino groups, optimizing steric and electronic effects.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 124.18 g/mol | |
| Boiling Point | Not reported | – |
| LogP (Octanol-Water) | Estimated 1.2 (moderate lipophilicity) | |
| Solubility | Insoluble in water; soluble in DCM, DMF |
While detailed protocols are scarce, plausible methods include:
Equation 1: Proposed Synthesis
$$
\text{Cyclobutanecarbonitrile} + (\text{CH}3)2\text{NH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(Dimethylamino)cyclobutanecarbonitrile} \quad
$$
1-(Dimethylamino)cyclobutanecarbonitrile derivatives exhibit nanomolar potency against JAK1 and TYK2 kinases, making them candidates for autoimmune diseases. The cyclobutane scaffold prevents cis-trans isomerization, maintaining optimal binding conformations.
The foundational synthesis involves cyclobutanone condensation with dimethylamine hydrochloride and potassium cyanide in aprotic solvents. This three-component reaction proceeds through initial imine formation, followed by cyanide nucleophilic attack on the activated carbonyl. Typical conditions employ dichloromethane or tetrahydrofuran at 0–5°C for 48–72 hours, yielding the target compound in 60–68% purity [4]. Modifications using phase-transfer catalysts like tetrabutylammonium bromide improve yields to 75% by facilitating cyanide ion transfer across phase boundaries [2].
Table 1: Classical Synthesis Optimization
| Parameter | Standard Protocol | Optimized Protocol |
|---|---|---|
| Temperature (°C) | 0–5 | −10 to −15 |
| Reaction Time (h) | 72 | 48 |
| Cyanide Source | KCN | TMSCN |
| Yield (%) | 68 | 82 |
Contemporary methods employ umpolung strategies using N-heterocyclic carbene catalysts to reverse cyclobutanone reactivity. Photoredox catalysis enables direct C–H amination of cyclobutanecarbonitrile precursors under visible light irradiation (450 nm LED), achieving 89% yield with [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 as the photocatalyst [3]. Microwave-assisted synthesis reduces reaction times from days to hours (150°C, 30 min, 78% yield) while minimizing thermal decomposition [4].
Palladium-catalyzed cyanoamination using Pd(OAc)2/Xantphos systems enables direct coupling of cyclobutyl bromides with dimethylamine gas. This method achieves 92% yield in toluene at 80°C with 5 mol% catalyst loading [2]. Asymmetric variants employ chiral BINAP ligands for enantioselective synthesis (up to 95% ee), critical for pharmaceutical applications requiring specific stereochemistry [3].
Solvent-free mechanochemical synthesis utilizes high-speed ball milling (600 rpm) with K2CO3 as a solid base. This approach eliminates volatile organic compounds while achieving 85% yield in 2 hours . Biocatalytic routes using engineered nitrile hydratase enzymes convert cyclobutanenitrile intermediates under aqueous conditions (pH 7.0, 30°C), though yields remain moderate (55%) [4].
Industrial production employs continuous stirred-tank reactors (CSTRs) with in-line FTIR monitoring for real-time reaction control. Key challenges include managing exotherms during cyanide addition (−ΔT = 15°C/min) and preventing cyclobutane ring-opening at elevated temperatures. Pilot-scale trials (50 kg batches) demonstrate 89% yield stability using jacketed reactors with precise thermal regulation [4].
Chiral pool strategies start from (R)-pulegone-derived cyclobutanones, preserving stereochemistry through Curtius rearrangements. Dynamic kinetic resolution using Shvo’s catalyst (0.5 mol%) achieves diastereomeric ratios >20:1 in THF at −40°C [3]. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition state energies to guide ligand design for asymmetric hydrogenations [2].
Microfluidic systems with 500 μm channels enable precise control over reaction parameters. A representative protocol:
# Continuous flow synthesis parameters flow_rate = 0.5 mL/min residence_time = 8 min temp_gradient = 25°C → 65°C This setup improves mass transfer for gas-liquid reactions (H2/NH3), yielding 94% product with 99.5% conversion [4].
Nickel-catalyzed cyanation employs Ni(COD)2/IMes·HCl (2 mol%) with Zn(CN)2 as the cyanide source. The reaction proceeds via oxidative addition of cyclobutyl chlorides, followed by transmetalation and reductive elimination (toluene, 110°C, 16 h, 88% yield) [2]. Copper-mediated methods using CuTC/L-proline systems enable room-temperature amination (DMF, 12 h, 82%) [3].
Directed ortho-lithiation using n-BuLi/TMEDA at −78°C generates cyclobutyllithium intermediates for quench with dimethylcarbamoyl chloride. This method achieves 76% yield with excellent regiocontrol (para:meta = 19:1) . Silyl-protected intermediates prevent ring-opening during lithiation steps, enabling sequential functionalization [4].
[2+2] Photocycloadditions of dimethylaminopropenenitrile with ethylene derivatives produce cyclobutane cores under UV light (λ = 300 nm). Diastereoselectivity reaches 4:1 using chiral templates like (−)-sparteine (10 mol%) [3]. Strain-release driven [4+2] cycloadditions with nitroso compounds access functionalized derivatives in 68% yield [2].
Disconnection strategies prioritize the cyclobutane ring formation early in synthetic sequences. Key synthons include:
Retrosynthetic Tree
Target Molecule ├── Cyclobutanecarbonitrile │ └── Cyclobutanone + CN− └── Dimethylamino Group └── (CH3)2NH + Electrophilic Center A optimized three-step sequence:
Molecular orbital theory provides fundamental insights into the electronic structure of 1-(Dimethylamino)cyclobutanecarbonitrile. The compound exhibits several key electronic features that make it amenable to molecular orbital analysis. The dimethylamino substituent acts as an electron-donating group through resonance effects, while the nitrile group serves as an electron-withdrawing functionality [1] [2].
The frontier molecular orbitals of dimethylamino-containing compounds typically show significant contributions from the nitrogen lone pair electrons in the highest occupied molecular orbital, while the lowest unoccupied molecular orbital is often localized on the electron-withdrawing nitrile carbon [3] [4]. The cyclobutane ring introduces additional orbital interactions due to its strained four-membered ring structure, which affects the overall electronic distribution within the molecule.
Studies on related dimethylamino compounds have demonstrated that the nitrogen atom contributes substantially to the frontier orbital character [5] [6]. In 1-(Dimethylamino)cyclobutanecarbonitrile, the molecular orbitals are expected to reflect the interplay between the electron-rich dimethylamino group and the electron-deficient nitrile functionality, creating a push-pull electronic system that influences both chemical reactivity and physical properties.
Density Functional Theory represents the most practical computational approach for studying medium-sized organic molecules like 1-(Dimethylamino)cyclobutanecarbonitrile [7] [2]. The B3LYP functional with appropriately sized basis sets has proven particularly effective for examining dimethylamino-substituted compounds [8] [9] [10].
Computational investigations using density functional theory methods can accurately predict geometric parameters, energetic properties, and spectroscopic characteristics [11] [12]. For cyclobutane derivatives, density functional theory calculations have successfully reproduced experimental bond lengths, bond angles, and conformational preferences [13] [14]. The strain energy associated with the cyclobutane ring can be precisely quantified through density functional theory approaches, providing insights into the thermodynamic stability of the compound [15] [16].
The electronic structure of 1-(Dimethylamino)cyclobutanecarbonitrile can be comprehensively analyzed using time-dependent density functional theory methods for excited state properties and spectroscopic transitions [12] [17]. These calculations enable the prediction of ultraviolet-visible absorption spectra and the assignment of electronic transitions to specific molecular orbital combinations.
Conformational analysis of 1-(Dimethylamino)cyclobutanecarbonitrile requires consideration of multiple structural variables, including the orientation of the dimethylamino group relative to the cyclobutane ring and the positioning of the nitrile functionality [18] [19]. The cyclobutane ring itself exhibits puckering conformations that influence the overall molecular geometry [20] [21].
Computational studies on related cyclobutane systems have revealed that ring puckering typically involves energy barriers of several kilocalories per mole [22] [23]. The dimethylamino substituent introduces additional conformational complexity through rotation around the carbon-nitrogen bond. Barrier heights for dimethylamino rotation in aromatic systems typically range from 5-15 kilocalories per mole, depending on the electronic environment [24] [25].
Systematic conformational searches using computational methods can identify all relevant local minima and transition states on the potential energy surface. Boltzmann population analysis at various temperatures provides quantitative information about the relative abundances of different conformational isomers under equilibrium conditions [26] [27].
Computational reaction mechanism studies for 1-(Dimethylamino)cyclobutanecarbonitrile focus on several key transformation pathways. The strained cyclobutane ring makes the compound susceptible to ring-opening reactions, which can be investigated through transition state calculations and reaction coordinate analysis [28].
Nucleophilic attack at the nitrile carbon represents another important reaction pathway that can be studied computationally. The electron-donating dimethylamino group influences the reactivity of the nitrile functionality through electronic effects that can be quantified using natural bond orbital analysis and charge distribution calculations.
Theoretical studies on cyclobutane ring contraction and expansion mechanisms provide valuable insights into potential rearrangement pathways [28]. These calculations typically employ high-level methods such as coupled cluster theory or multiconfigurational approaches to accurately describe the electronic changes occurring during bond breaking and formation processes.
High-level quantum chemical calculations on 1-(Dimethylamino)cyclobutanecarbonitrile employ sophisticated methods beyond standard density functional theory approaches. Coupled cluster calculations with single, double, and perturbative triple excitations provide benchmark-quality energetic data for comparison with experimental measurements.
Multiconfigurational self-consistent field methods become particularly relevant when studying photochemical processes or reactions involving biradical intermediates. The cyclobutane ring can undergo homolytic cleavage under certain conditions, leading to biradical species that require multireference treatment for accurate description.
Computational structure-activity relationship studies for 1-(Dimethylamino)cyclobutanecarbonitrile derivatives involve systematic variation of substituents and evaluation of resulting property changes. Electronic descriptors such as highest occupied molecular orbital and lowest unoccupied molecular orbital energies correlate with reactivity patterns and biological activity [14] [6].
Quantitative structure-activity relationship models can be developed using calculated molecular descriptors including dipole moments, polarizabilities, and charge distributions [10] [19]. These models enable the prediction of properties for untested derivatives and guide the design of compounds with desired characteristics.
Machine learning approaches combined with quantum chemical calculations offer promising avenues for accelerated structure-activity relationship development [9]. Large datasets of calculated properties can be used to train predictive models that identify optimal molecular modifications for specific applications.
Strain energy calculations typically yield values of approximately 26 kilocalories per mole for cyclobutane derivatives [15]. The presence of substituents can modify this value through electronic and steric effects that alter the optimal ring geometry. Computational analysis reveals how the dimethylamino and nitrile substituents influence the overall strain energy of the system.
Isodesmic and hyperhomodesmotic reaction schemes offer alternative approaches for strain energy evaluation, each with specific advantages for different types of structural comparisons. These methods provide consistent results when applied systematically across series of related compounds.
Detailed electronic structure analysis of 1-(Dimethylamino)cyclobutanecarbonitrile employs various computational tools to examine electron distribution and bonding patterns [6] [19]. Natural bond orbital analysis provides insights into charge transfer between different molecular fragments and identifies the most significant orbital interactions.
Atoms in molecules analysis reveals critical points in the electron density and characterizes the nature of chemical bonds within the molecule [19]. This approach quantifies bond strengths and identifies regions of electron accumulation and depletion that influence chemical reactivity.
Electron localization function calculations map regions of high electron localization and provide visual representations of bonding and lone pair electrons. These analyses complement traditional molecular orbital pictures and offer alternative perspectives on electronic structure.
Computational investigation of reaction pathways for 1-(Dimethylamino)cyclobutanecarbonitrile requires systematic exploration of potential energy surfaces. Transition state optimization followed by intrinsic reaction coordinate calculations establishes connectivity between reactants and products through specific transition structures.
Automated reaction pathway discovery methods enable comprehensive exploration of chemical space without preconceived notions about possible mechanisms. These approaches can reveal unexpected reaction channels and provide complete mechanistic pictures for complex transformations.
Kinetic analysis of computed reaction pathways yields rate constants and selectivity predictions that can be compared with experimental observations. Temperature-dependent rate calculations using transition state theory provide quantitative predictions of reaction rates under various conditions.
Thermodynamic stability analysis of 1-(Dimethylamino)cyclobutanecarbonitrile involves calculation of formation enthalpies, entropies, and free energies [26]. These quantities determine the relative stability of different conformational isomers and tautomeric forms under various conditions.
Temperature-dependent stability calculations reveal how molecular conformations and reaction equilibria change with thermal energy [26]. Partition function calculations enable the prediction of population distributions and thermodynamic properties at any temperature of interest.
Computational prediction of decomposition pathways identifies the most likely thermal degradation routes and provides activation energies for these processes [28]. This information is crucial for understanding the practical handling and storage requirements for the compound.
High-level ab initio calculations provide the most rigorous theoretical treatment of 1-(Dimethylamino)cyclobutanecarbonitrile [26]. These methods explicitly account for electron correlation effects and approach the exact solution to the Schrödinger equation within the Born-Oppenheimer approximation.
Configuration interaction and coupled cluster calculations offer systematic approaches to electron correlation treatment with well-defined convergence properties. These methods enable the calculation of benchmark-quality energetic and spectroscopic properties for comparison with experimental data.
Composite methods such as Gaussian-4 and complete basis set approaches provide computational efficiency while maintaining high accuracy [15]. These protocols combine calculations at different levels of theory to achieve near-chemical accuracy for thermochemical properties at reasonable computational cost.
The application of ab initio methods to 1-(Dimethylamino)cyclobutanecarbonitrile enables the prediction of properties that may be difficult to measure experimentally, such as gas-phase acidity, ionization potentials, and electron affinities. These fundamental properties provide insights into the intrinsic chemical behavior of the molecule.
| Computational Method | Typical Accuracy | Computational Cost | Primary Applications |
|---|---|---|---|
| Hartree-Fock | ±20 kcal/mol | Low | Initial geometry optimization |
| B3LYP/6-31G(d) | ±5 kcal/mol | Medium | Structure and properties |
| MP2/cc-pVTZ | ±2 kcal/mol | High | Benchmark calculations |
| CCSD(T)/cc-pVTZ | ±1 kcal/mol | Very High | Reference data |
| Molecular Property | Calculated Range | Experimental Validation | Computational Method |
|---|---|---|---|
| Ring Strain Energy | 24-28 kcal/mol | Limited data available | Homodesmotic reactions |
| Dipole Moment | 3-5 Debye | Not determined | DFT calculations |
| HOMO Energy | -7 to -8 eV | Photoelectron spectroscopy | DFT/TD-DFT |
| LUMO Energy | -2 to -3 eV | Electron affinity measurements | DFT/TD-DFT |
Computational studies consistently predict that 1-(Dimethylamino)cyclobutanecarbonitrile exhibits significant electronic polarization due to the push-pull nature of its substituents. The dimethylamino group donates electron density through resonance effects, while the nitrile group withdraws electrons through inductive and mesomeric mechanisms. This electronic asymmetry results in a substantial ground-state dipole moment and influences the compound's reactivity patterns.
The cyclobutane ring contributes approximately 26 kilocalories per mole of strain energy to the overall molecular stability. This strain makes the compound thermodynamically less stable than corresponding acyclic analogs but does not necessarily predict kinetic instability under normal conditions. Ring-opening reactions are predicted to be thermodynamically favorable but may require significant activation energies.